molecular formula C9H11Br2N B8156863 (3,5-Dibromo-benzyl)-dimethyl-amine

(3,5-Dibromo-benzyl)-dimethyl-amine

Cat. No.: B8156863
M. Wt: 293.00 g/mol
InChI Key: ITNNFFTUZTXCEC-UHFFFAOYSA-N
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Description

(3,5-Dibromo-benzyl)-dimethyl-amine is an organic compound characterized by the presence of two bromine atoms attached to a benzyl group, which is further connected to a dimethylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-Dibromo-benzyl)-dimethyl-amine typically involves the bromination of benzyl compounds followed by amination. One common method involves the bromination of benzyl bromide to form 3,5-dibromobenzyl bromide, which is then reacted with dimethylamine under controlled conditions to yield the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination and amination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

(3,5-Dibromo-benzyl)-dimethyl-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzyl derivatives, while oxidation and reduction can lead to the formation of different functionalized compounds .

Scientific Research Applications

(3,5-Dibromo-benzyl)-dimethyl-amine has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of agrochemicals, pharmaceuticals, and dyestuffs.

Mechanism of Action

The mechanism of action of (3,5-Dibromo-benzyl)-dimethyl-amine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    3,5-Dibromobenzyl bromide: A precursor in the synthesis of (3,5-Dibromo-benzyl)-dimethyl-amine.

    Bromhexine: A related compound with similar structural features, used as a mucolytic agent.

Uniqueness

This compound is unique due to its specific combination of bromine atoms and dimethylamine group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

IUPAC Name

1-(3,5-dibromophenyl)-N,N-dimethylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11Br2N/c1-12(2)6-7-3-8(10)5-9(11)4-7/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITNNFFTUZTXCEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CC(=CC(=C1)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Br2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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